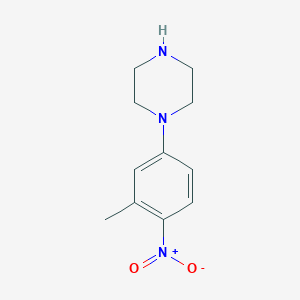

1-(3-Methyl-4-nitrophenyl)piperazine

説明

特性

IUPAC Name |

1-(3-methyl-4-nitrophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-9-8-10(2-3-11(9)14(15)16)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVXFGLBTILOVGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCNCC2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80571203 | |

| Record name | 1-(3-Methyl-4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192441-84-2 | |

| Record name | 1-(3-Methyl-4-nitrophenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192441-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methyl-4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

1-(3-Methyl-4-nitrophenyl)piperazine chemical properties

An In-depth Technical Guide to 1-(3-Methyl-4-nitrophenyl)piperazine: Properties, Synthesis, and Applications

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a vast array of biologically active compounds and marketed drugs.[1][2] Its unique topology allows for versatile interactions with biological targets, and its two nitrogen atoms provide handles for synthetic modification, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific, yet important, derivative: 1-(3-Methyl-4-nitrophenyl)piperazine .

This molecule incorporates three key functional motifs: the basic piperazine ring, an electron-withdrawing nitro group, and a methyl substituent on the aromatic ring. The electronic properties conferred by the nitro group, particularly its position para to the piperazine substituent, are critical to the molecule's reactivity and synthetic utility. While this specific compound is not as extensively documented in public literature as some of its isomers, its chemical behavior, properties, and synthetic pathways can be thoroughly understood through the fundamental principles of organic chemistry and by logical extension from closely related analogues. This whitepaper serves as a technical resource for researchers and drug development professionals, providing a detailed examination of its chemical properties, a robust protocol for its synthesis, insights into its reactivity, and a discussion of its potential in pharmaceutical research.

Physicochemical and Structural Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its intrinsic properties. These data points are critical for reaction planning, purification, formulation, and safety assessments.

Core Compound Identifiers

While a specific CAS Number for 1-(3-Methyl-4-nitrophenyl)piperazine is not prominently listed in major chemical databases, its identity is unequivocally defined by its structure. From this, we can determine its exact molecular formula and mass, which are crucial for analytical characterization.

| Property | Value | Source |

| IUPAC Name | 1-(3-Methyl-4-nitrophenyl)piperazine | - |

| Molecular Formula | C₁₁H₁₅N₃O₂ | Calculated |

| Molecular Weight | 221.26 g/mol | Calculated |

| Appearance | Expected to be a yellow to orange solid | Analogy to isomers[3] |

Structural Features and Predicted Properties

The molecule's reactivity and physical properties are a direct consequence of its architecture:

-

Piperazine Moiety: This six-membered heterocyclic ring contains two nitrogen atoms at positions 1 and 4. The secondary amine at position 4 (N-H) is a key functional handle. It is nucleophilic and basic, making it a prime site for further synthetic elaboration such as alkylation or acylation.

-

Aromatic Ring: The phenyl ring is substituted with two groups that dictate its electronic character.

-

Nitro Group (-NO₂): Located at the C4 position, this is a powerful electron-withdrawing group. Its position para to the piperazine nitrogen significantly influences the molecule's synthesis and reactivity, a concept explored in Section 3.

-

Methyl Group (-CH₃): Located at the C3 position, this small alkyl group provides steric bulk and has a mild electron-donating effect, which can subtly modulate the electronic properties of the aromatic ring.

Based on related structures like 1-methyl-4-(4-nitrophenyl)piperazine, which has a melting point of 109-111°C, it is logical to predict that 1-(3-Methyl-4-nitrophenyl)piperazine is a crystalline solid at room temperature.[3] Its solubility is expected to be low in water but good in polar organic solvents such as DMSO, DMF, and chlorinated solvents.

Synthesis Methodology: Nucleophilic Aromatic Substitution (SₙAr)

The most direct and industrially scalable method for preparing 1-(3-Methyl-4-nitrophenyl)piperazine is through a Nucleophilic Aromatic Substitution (SₙAr) reaction. This pathway is well-established for the synthesis of N-arylpiperazines.[4][5] The strategy involves the reaction of an activated aryl halide or sulfonate with piperazine.

Proposed Synthetic Pathway

The synthesis hinges on the reaction between piperazine and an appropriately substituted nitrobenzene precursor. The ideal starting material is 1-fluoro-2-methyl-4-nitrobenzene , as the fluorine atom is an excellent leaving group in SₙAr reactions, often providing higher yields and milder reaction conditions compared to its chloro-analogue.[6]

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating standard procedures for reaction monitoring, workup, and purification.

Materials:

-

1-Fluoro-2-methyl-4-nitrobenzene (1.0 eq)

-

Piperazine (anhydrous, 3.0 eq)

-

Potassium Carbonate (K₂CO₃, anhydrous, 2.5 eq)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Deionized Water

-

Magnesium Sulfate (MgSO₄, anhydrous)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add 1-fluoro-2-methyl-4-nitrobenzene (1.0 eq), piperazine (3.0 eq), and potassium carbonate (2.5 eq).

-

Causality: Using an excess of piperazine helps to drive the reaction to completion and minimizes the formation of the undesired bis-arylated byproduct. K₂CO₃ acts as a base to neutralize the HF formed during the reaction.

-

-

Solvent Addition & Heating: Add anhydrous DMF to the flask to create a solution with a concentration of ~0.5 M with respect to the aryl fluoride. Stir the mixture at 80-100 °C.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl fluoride is consumed (typically 4-12 hours).

-

Workup - Quenching & Extraction: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water. The product will often precipitate or can be extracted. Extract the aqueous phase three times with ethyl acetate.

-

Trustworthiness: The aqueous wash removes the DMF solvent and inorganic salts. Multiple extractions ensure complete recovery of the product from the aqueous phase.

-

-

Washing: Combine the organic extracts and wash sequentially with deionized water (2x) and then with brine (1x).

-

Causality: The brine wash helps to remove residual water from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, often with 1-2% triethylamine added to the mobile phase to prevent the product from tailing on the acidic silica. The pure fractions are combined and concentrated to yield 1-(3-Methyl-4-nitrophenyl)piperazine.

Chemical Reactivity and Mechanistic Insights

The SₙAr reaction proceeds via a well-understood, two-step addition-elimination mechanism. The stability of the key intermediate, the Meisenheimer complex, is paramount to the reaction's success.

The nitro group at the para position is essential because it delocalizes the negative charge of the anionic Meisenheimer complex through resonance, significantly stabilizing it and lowering the activation energy of the rate-determining addition step.[5][7] The methyl group at the meta position does not participate directly in this resonance stabilization but can influence reaction rates through minor steric and electronic effects.

Beyond its synthesis, the reactivity of 1-(3-Methyl-4-nitrophenyl)piperazine is dominated by two sites:

-

Nitro Group Reduction: The nitro group can be readily reduced to an aniline derivative (4-amino-3-methylphenyl)piperazine) using standard conditions like catalytic hydrogenation (H₂/Pd-C), or chemical reagents like SnCl₂ or Fe/HCl. This transformation provides a valuable intermediate for building more complex molecules, particularly in the synthesis of kinase inhibitors.

-

Secondary Amine Functionalization: The N-H of the piperazine ring is a versatile handle for introducing a wide range of substituents, allowing for the creation of libraries of compounds for structure-activity relationship (SAR) studies.

Predicted Spectral Characteristics

For a compound to be used with confidence, its structure must be confirmed analytically. While an experimental spectrum is not available, the key features of its ¹H NMR spectrum can be reliably predicted.

-

Aromatic Protons (3H): Three protons on the phenyl ring would appear in the aromatic region (~7.0-8.0 ppm). They would exhibit a distinct splitting pattern (e.g., a doublet, a doublet of doublets, and another doublet) due to their coupling with each other. The proton ortho to the nitro group would be the most downfield.

-

Piperazine Protons (8H): The eight protons on the piperazine ring would likely appear as two distinct multiplets or broad singlets. The four protons adjacent to the aromatic ring (~3.2-3.4 ppm) would be deshielded compared to the four protons adjacent to the N-H group (~3.0-3.2 ppm).

-

Amine Proton (1H): A broad singlet for the N-H proton, typically around 1.5-3.0 ppm, which is exchangeable with D₂O.

-

Methyl Protons (3H): A sharp singlet for the aryl-CH₃ group, expected around 2.2-2.4 ppm.

Applications in Research and Drug Development

1-(3-Methyl-4-nitrophenyl)piperazine is best viewed as a strategic building block for the synthesis of high-value pharmaceutical targets. The nitrophenylpiperazine motif is present in molecules investigated for a range of therapeutic areas.

-

Oncology: The (4-amino-3-methylphenyl)piperazine core, obtained after nitro reduction, is a key fragment in the design of certain kinase inhibitors. For example, related diaminopyrimidine compounds have been prepared as inhibitors of mutant EGFR tyrosine kinases for the treatment of non-small-cell lung cancer.[8]

-

Neuroscience: Phenylpiperazines are a classic scaffold for developing agents that target central nervous system (CNS) receptors, particularly serotonin and dopamine receptors. The related compound para-nitrophenylpiperazine (lacking the methyl group) has been identified as a selective serotonin releasing agent.[9]

-

Antifungal Agents: The broader phenylpiperazine scaffold is a key component of potent antifungal drugs like itraconazole.[2][10]

The utility of 1-(3-Methyl-4-nitrophenyl)piperazine lies in its ability to serve as a versatile intermediate. The two reactive handles—the secondary amine and the nitro group—allow for its sequential or orthogonal functionalization to build complex molecular architectures tailored for specific biological targets.

Safety and Handling

As a professional-grade chemical, 1-(3-Methyl-4-nitrophenyl)piperazine requires careful handling in a controlled laboratory environment.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Toxicological Profile: While specific toxicity data for this compound is not available, aromatic nitro compounds should be treated as potentially toxic. Piperazine derivatives can be skin and respiratory irritants. Avoid all direct contact, inhalation, and ingestion.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

Conclusion

1-(3-Methyl-4-nitrophenyl)piperazine represents a valuable, albeit specialized, chemical entity for researchers in drug discovery and chemical synthesis. While direct experimental data is sparse, a robust understanding of its properties, reactivity, and synthesis can be achieved by applying foundational principles of organic chemistry. Its preparation via Nucleophilic Aromatic Substitution is straightforward and efficient, and its dual functional handles make it an adaptable building block for creating sophisticated molecules. This guide provides the necessary technical framework for scientists to synthesize, characterize, and strategically deploy this compound in their research and development programs.

References

-

Appchem. Piperazine, 1-methyl-4-(3-methyl-4-nitrophenyl)- | 16154-61-3. [Link]

-

ChemBK. 1-methyl-4-(4-nitrophenyl)piperazine - Physico-chemical Properties. [Link]

-

PubChem. 1-Methyl-4-(4-nitrophenyl)piperazine. [Link]

-

Chemsrc. CAS#:1059705-52-0 | 1-(3-chloro-4-nitrophenyl)-4-methylpiperazine. [Link]

-

CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]

-

PubChem. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. [Link]

-

IUCr Journals. Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. [Link]

-

PrepChem.com. Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine. [Link]

-

PubChem. 1-(4-Nitrophenyl)piperazine. [Link]

-

Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

-

ACS Publications. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]

-

RSC Publishing. Nucleophilic aromatic substitution of the nitro-group. [Link]

-

ResearchGate. Selected marketed drugs or drug candidates containing piperazine motif. [Link]

-

YouTube. Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. [Link]

-

Wikipedia. para-Nitrophenylpiperazine. [Link]

-

Appchem. 1-Methyl-4-(4-nitrophenyl)piperazine | 16155-03-6. [Link]

-

MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

-

NIH. 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. [Link]

-

ResearchGate. Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene.... [Link]

Sources

- 1. 16155-03-6|1-Methyl-4-(4-nitrophenyl)piperazine|BLD Pharm [bldpharm.com]

- 2. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene [mdpi.com]

- 3. chembk.com [chembk.com]

- 4. 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE | 16155-03-6 [chemicalbook.com]

- 9. para-Nitrophenylpiperazine - Wikipedia [en.wikipedia.org]

- 10. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide to 1-(3-Methyl-4-nitrophenyl)piperazine: Synthesis, Characterization, and Applications

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

This guide provides a comprehensive technical overview of 1-(3-Methyl-4-nitrophenyl)piperazine, a substituted nitrophenylpiperazine derivative. While this specific molecule is not extensively cataloged with a unique CAS number, its structural motifs are of significant interest in medicinal chemistry and drug discovery. Nitrophenylpiperazine cores are integral to a range of biologically active compounds, exhibiting diverse pharmacological properties.[1] This document details a robust synthetic route to this novel compound, outlines methods for its thorough characterization, and discusses its potential applications based on the established activities of analogous structures.

The strategic placement of a methyl group ortho to the piperazine linkage and a nitro group para to it on the phenyl ring is anticipated to modulate the compound's electronic and steric properties. This can influence its binding affinity to biological targets and its metabolic stability, making it a valuable candidate for screening libraries and further functionalization in drug development programs. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of novel piperazine derivatives.

Chemical and Physical Properties

Below is a table summarizing the predicted and known properties of the key starting material and the target compound.

| Property | 1-Chloro-2-methyl-4-nitrobenzene | 1-(3-Methyl-4-nitrophenyl)piperazine (Predicted) |

| CAS Number | 13290-74-9[2][3] | Not Assigned |

| Molecular Formula | C₇H₆ClNO₂[2][3] | C₁₁H₁₅N₃O₂ |

| Molecular Weight | 171.58 g/mol [2][3] | 221.26 g/mol |

| Appearance | Transparent to pale yellow crystalline solid[3][4] | Expected to be a yellow to orange solid |

| Melting Point | 42.5 - 48 °C[3][4] | N/A |

| Boiling Point | 249 - 252 °C[3][4] | N/A |

| Solubility | Insoluble in water, soluble in organic solvents[4] | Expected to be soluble in common organic solvents |

Synthesis of 1-(3-Methyl-4-nitrophenyl)piperazine

The synthesis of 1-(3-Methyl-4-nitrophenyl)piperazine can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is particularly effective for aryl halides activated by electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group.[5] In this proposed synthesis, the chlorine atom of 1-chloro-2-methyl-4-nitrobenzene is displaced by the secondary amine of piperazine.

Synthesis Workflow

Caption: Proposed synthesis workflow for 1-(3-Methyl-4-nitrophenyl)piperazine.

Experimental Protocol

Materials:

-

1-Chloro-2-methyl-4-nitrobenzene (1.0 eq)

-

Piperazine (2.0 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Deionized water

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-chloro-2-methyl-4-nitrobenzene (1.0 eq), piperazine (2.0 eq), and anhydrous potassium carbonate (3.0 eq).

-

Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the limiting reagent).

-

Heat the reaction mixture to 100 °C and stir for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 1-(3-Methyl-4-nitrophenyl)piperazine.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the protons of the piperazine ring. The chemical shifts and coupling patterns will be indicative of the substitution pattern on the aromatic ring.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, further confirming its structure.

Mass Spectrometry (MS)

-

Mass spectrometry will be used to determine the molecular weight of the compound. The exact mass obtained from high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

-

HPLC is a valuable tool for assessing the purity of the final product. A reversed-phase HPLC method can be developed to separate the product from any remaining starting materials or byproducts. For quantitative analysis, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enhance UV detection if the compound's intrinsic chromophore is not sufficient for the desired sensitivity.[6]

Potential Applications and Research Directions

The nitrophenylpiperazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.

Caption: Potential therapeutic areas for 1-(3-Methyl-4-nitrophenyl)piperazine derivatives.

-

Anticancer Activity: Many piperazine derivatives have been investigated as anticancer agents.[1] The nitrophenylpiperazine moiety can be a key pharmacophore in inhibitors of various kinases involved in cancer progression.

-

Antimicrobial Properties: The piperazine ring is a common feature in compounds with antibacterial and antifungal properties.[1] The synthesized compound could be screened against a panel of pathogenic microbes.

-

Central Nervous System (CNS) Applications: The piperazine scaffold is present in numerous drugs targeting CNS disorders, including antipsychotics and antidepressants.[1][7]

-

Tyrosinase Inhibition: Recent studies have highlighted nitrophenylpiperazine derivatives as promising tyrosinase inhibitors, which have applications in treating hyperpigmentation disorders and in the food industry.[8][9][10]

Safety and Handling

Precursor Safety: The starting material, 1-chloro-2-methyl-4-nitrobenzene, is a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[11] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this chemical.[12] Work should be conducted in a well-ventilated fume hood.

General Handling: Standard laboratory safety practices should be followed throughout the synthesis and handling of 1-(3-Methyl-4-nitrophenyl)piperazine. Avoid inhalation, ingestion, and contact with skin and eyes. In case of exposure, seek immediate medical attention.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and potential exploration of 1-(3-Methyl-4-nitrophenyl)piperazine. By leveraging established methodologies in organic synthesis and analytical chemistry, researchers can confidently produce and validate this novel compound. Its structural features suggest a high potential for biological activity, making it a valuable addition to compound libraries for drug discovery and a starting point for the development of new therapeutic agents.

References

-

LookChem. 1-Chloro-4-methyl-2-nitrobenzene CAS:89-60-1. [Link]

-

Asadi, A., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. ResearchGate. [Link]

-

ResearchGate. Synthesis of 4-nitrophenyl piperazine derivatives 4a–m. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-(3-Nitrophenyl)piperazine Hydrochloride in Modern Pharmaceutical Synthesis. [Link]

-

PubChem. 1-Chloro-2-(chloromethyl)-4-nitrobenzene. [Link]

-

NIST. Benzene, 1-chloro-4-methyl-2-nitro-. [Link]

-

Asadi, A., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. PubMed. [Link]

-

Loba Chemie. 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. [Link]

-

Asadi, A., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. PMC. [Link]

-

Sharma, R., et al. (2023). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [Link]

-

Michigan State University. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

-

Nudelman, N. S., et al. (1998). Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Simpson, J., et al. (2010). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. [Link]

-

Cakmak, K. C., et al. (2022). Synthesis of compounds starting from 4-nitrophenyl piperazine. ResearchGate. [Link]

-

Simpson, J., et al. (2010). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. ResearchGate. [Link]

-

Al-Zahrani, J. S., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemscene.com [chemscene.com]

- 3. echemi.com [echemi.com]

- 4. 1-Chloro-4-methyl-2-nitrobenzene CAS:89-60-1 at Best Price in Ningbo - Manufacturer [nbinnochem.com]

- 5. Aromatic Reactivity [www2.chemistry.msu.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. chemicalbook.com [chemicalbook.com]

Core Molecular Profile and Physicochemical Properties

An In-depth Technical Guide to 1-(3-Methyl-4-nitrophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(3-Methyl-4-nitrophenyl)piperazine, a heterocyclic compound of significant interest in medicinal chemistry and synthetic research. We will delve into its core molecular properties, outline a representative synthetic pathway with detailed protocols, discuss methods for its characterization, and explore its applications as a versatile building block in drug discovery.

1-(3-Methyl-4-nitrophenyl)piperazine, identified by CAS Number 16154-61-3, is a substituted nitrophenylpiperazine derivative.[1][2] The structure incorporates three key features that define its chemical behavior and potential for biological activity: a piperazine ring, a nitro-aromatic system, and a methyl substituent. The piperazine moiety is a common pharmacophore known to improve solubility and oral bioavailability, while the nitrophenyl group is a versatile chemical handle for further synthetic transformations and can participate in crucial binding interactions.[3]

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇N₃O₂ | [1] |

| Molecular Weight | 235.28 g/mol | [1] |

| CAS Number | 16154-61-3 | [1][2] |

| Canonical SMILES | CN1CCN(CC1)c1ccc(c(c1)C)[O-] | [1] |

Molecular Structure of 1-(3-Methyl-4-nitrophenyl)piperazine

Caption: 2D structure of 1-(3-Methyl-4-nitrophenyl)piperazine.

Synthesis and Purification

The synthesis of arylpiperazines like 1-(3-Methyl-4-nitrophenyl)piperazine is most commonly achieved via nucleophilic aromatic substitution (SₙAr). This strategy is effective because the electron-withdrawing nitro group activates the aromatic ring, making it susceptible to attack by nucleophiles like the secondary amine of a piperazine derivative.

Synthetic Principle: Nucleophilic Aromatic Substitution (SₙAr)

The reaction involves the displacement of a leaving group (typically a halide) from an activated aromatic ring by a nucleophile. In this case, 1-methylpiperazine acts as the nucleophile, and a suitable precursor like 4-chloro-2-methyl-1-nitrobenzene serves as the electrophilic aryl halide. The reaction is typically facilitated by a non-nucleophilic base to neutralize the generated acid (HCl) and is often conducted in a polar aprotic solvent at elevated temperatures.

Experimental Protocol: Representative Synthesis

This protocol is a generalized procedure based on established methods for synthesizing related nitrophenylpiperazine compounds.[4] Researchers should perform appropriate risk assessments and optimize conditions as necessary.

Materials:

-

4-Chloro-2-methyl-1-nitrobenzene

-

1-Methylpiperazine

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-chloro-2-methyl-1-nitrobenzene (1.0 eq).

-

Reagent Addition: Add anhydrous potassium carbonate (2.5-3.0 eq) and anhydrous DMF to create a stirrable suspension.

-

Nucleophile Addition: Add 1-methylpiperazine (1.1-1.2 eq) to the mixture dropwise at room temperature. The slight excess of the amine helps drive the reaction to completion.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aryl halide is consumed (typically 4-8 hours).

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing cold deionized water (approx. 10 volumes relative to DMF). This will precipitate the crude product.

-

Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts.

-

Dry the crude product under vacuum.

-

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel if necessary to yield the final product as a crystalline solid.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis and purification of the target compound.

Spectroscopic and Physicochemical Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. While specific experimental data for 1-(3-Methyl-4-nitrophenyl)piperazine is not widely published, its expected spectroscopic profile can be accurately predicted based on its structure and data from closely related analogues.[4][5]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for each type of proton.

-

Aromatic Protons: Three protons on the nitrophenyl ring will appear as a complex multiplet or as distinct doublets and doublets of doublets in the downfield region (δ 7.0-8.2 ppm) due to the electron-withdrawing effect of the nitro group.

-

Piperazine Protons: The eight protons on the piperazine ring will likely appear as two multiplets in the δ 2.5-3.5 ppm range. The four protons adjacent to the aromatic ring will be more deshielded than the four protons adjacent to the N-methyl group.

-

Methyl Protons: Two sharp singlets are expected: one for the phenyl-methyl group (δ ~2.3-2.6 ppm) and one for the N-methyl group (δ ~2.2-2.5 ppm).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display 12 distinct signals corresponding to the 12 unique carbon atoms in the molecule. The carbon attached to the nitro group will be the most downfield aromatic signal, while the N-methyl carbon will be the most upfield signal.

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry should show a prominent molecular ion peak ([M]⁺ or [M+H]⁺) at m/z 235 or 236, respectively, confirming the molecular weight.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies will confirm the presence of major functional groups:

-

N-O Stretch (Nitro): Strong, characteristic asymmetric and symmetric stretching bands around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹.

-

C-N Stretch: Bands in the 1100-1300 cm⁻¹ region.

-

Aromatic C=C Stretch: Peaks around 1450-1600 cm⁻¹.

-

Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.

-

Applications in Research and Drug Development

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous marketed drugs for diverse therapeutic areas, including antipsychotics, antihistamines, and antibiotics.[3] Nitrophenylpiperazine derivatives serve as critical intermediates in the synthesis of these complex active pharmaceutical ingredients (APIs).[6]

-

Versatile Chemical Intermediate: The nitro group can be readily reduced to an aniline, which is a key precursor for forming amides, ureas, sulfonamides, and other functional groups, enabling the rapid generation of diverse chemical libraries for screening.[6]

-

Pharmacophore for CNS Disorders: The arylpiperazine motif is a well-established pharmacophore for targeting central nervous system (CNS) receptors, particularly serotonin and dopamine receptors.

-

Antifungal and Antimicrobial Agents: Phenylpiperazine derivatives are integral components of certain antifungal drugs, such as itraconazole.[3][7] The scaffold allows for the precise spatial orientation of other functional groups necessary for binding to fungal enzymes.

-

Tyrosinase Inhibitors: Recent studies have explored nitrophenylpiperazine derivatives as potential inhibitors of tyrosinase, an enzyme involved in melanin production, suggesting applications in treating hyperpigmentation disorders.[8]

Safety, Handling, and Storage

Based on safety data for structurally similar nitrophenylpiperazine and piperazine compounds, 1-(3-Methyl-4-nitrophenyl)piperazine should be handled with appropriate care in a laboratory setting.[9][10][11]

-

Hazard Summary: Expected to be an irritant to the eyes, skin, and respiratory system.[9][11] Harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat are mandatory.[10][12]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[13] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.[13]

Conclusion

1-(3-Methyl-4-nitrophenyl)piperazine is a valuable chemical entity for professionals in drug discovery and chemical synthesis. Its defined molecular structure, accessible synthetic routes, and versatile functional groups make it an important building block for developing novel therapeutic agents. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and development.

References

-

Appchem. Piperazine, 1-methyl-4-(3-methyl-4-nitrophenyl)- | 16154-61-3. Available from: [Link]

-

PubChem. 1-Methyl-4-(4-nitrophenyl)piperazine | C11H15N3O2 | CID 2825198. Available from: [Link]

-

Chemsrc. 1-(3-chloro-4-nitrophenyl)-4-methylpiperazine | CAS#:1059705-52-0. Available from: [Link]

-

Cole-Parmer. Material Safety Data Sheet - 1-(4-Nitrophenyl)Piperazine, 98%. Available from: [Link]

-

CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Available from: [Link]

-

PubChem. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. Available from: [Link]

-

PubChem. 1-(4-Nitrophenyl)piperazine | C10H13N3O2 | CID 80447. Available from: [Link]

-

International Union of Crystallography. Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Available from: [Link]

-

IUCr Journals. Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. Available from: [Link]

-

PrepChem.com. Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-(3-Nitrophenyl)piperazine Hydrochloride in Modern Pharmaceutical Synthesis. Available from: [Link]

-

NIH National Center for Biotechnology Information. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Available from: [Link]

-

PubChemLite. 1-[(3-nitrophenyl)methyl]-4-phenylpiperazine (C17H19N3O2). Available from: [Link]

-

International Union of Crystallography. Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine. Available from: [Link]

-

SciSpace. 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. Available from: [Link]

-

NIST WebBook. 1-(4-Nitrophenyl)piperazine. Available from: [Link]

-

PubMed Central. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Available from: [Link]

-

Royal Society of Chemistry. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Available from: [Link]

-

NIH National Center for Biotechnology Information. Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study. Available from: [Link]

Sources

- 1. appchemical.com [appchemical.com]

- 2. 1-Methyl-4-(3-Methyl-4-nitrophenyl)piperazine | 16154-61-3 [chemicalbook.com]

- 3. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

- 5. scispace.com [scispace.com]

- 6. nbinno.com [nbinno.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. mmbio.byu.edu [mmbio.byu.edu]

- 13. sigmaaldrich.com [sigmaaldrich.com]

1-(3-Methyl-4-nitrophenyl)piperazine IUPAC name

An In-depth Technical Guide: 1-(3-Methyl-4-nitrophenyl)piperazine

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It provides a detailed examination of 1-(3-Methyl-4-nitrophenyl)piperazine, covering its precise chemical identity, a validated synthesis protocol, methods for structural confirmation, and its strategic importance as a building block in contemporary pharmaceutical research.

Chemical Identity and Nomenclature

The unequivocal identification of a chemical entity is foundational to all subsequent research and development. The compound in focus is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) standards.

IUPAC Name: 1-(3-Methyl-4-nitrophenyl)piperazine

This name precisely describes the molecular architecture:

-

Piperazine: A six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4.

-

1-(...) : Indicates that a substituent is attached to the nitrogen atom at position 1 of the piperazine ring.

-

...phenyl): The substituent is a phenyl (benzene) ring.

-

3-Methyl-4-nitro...: The phenyl ring itself is substituted with a methyl group (-CH₃) at position 3 and a nitro group (-NO₂) at position 4.

Structural Representation:

Key Identifiers:

Physicochemical Properties

A summary of the key physical and chemical properties is presented in Table 1. This data is critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source |

| IUPAC Name | 1-(3-Methyl-4-nitrophenyl)piperazine | - |

| Molecular Formula | C₁₂H₁₇N₃O₂ | [2] |

| Molecular Weight | 235.28 g/mol | [2] |

| CAS Number | 16154-61-3 | [1][2] |

| Appearance | Expected to be a solid at room temperature | General knowledge |

| SMILES | CN1CCN(CC1)c1ccc(c(c1)C)[O-] | [2] |

Synthesis Pathway and Experimental Protocol

The synthesis of 1-(3-Methyl-4-nitrophenyl)piperazine is most effectively achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is mechanistically favored due to the presence of the strongly electron-withdrawing nitro group on the aromatic ring. The nitro group activates the ring towards nucleophilic attack by delocalizing the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the reaction.

The chosen precursors are 1-methylpiperazine, which acts as the nucleophile, and an appropriately substituted halobenzene, such as 4-fluoro-2-methyl-1-nitrobenzene. Fluorine is an excellent leaving group for SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon atom to which it is attached.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1-(3-Methyl-4-nitrophenyl)piperazine.

Step-by-Step Laboratory Protocol

-

Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-fluoro-2-methyl-1-nitrobenzene (1.0 eq), 1-methylpiperazine (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to achieve a substrate concentration of approximately 0.5 M.

-

Reaction Execution: Stir the mixture under a nitrogen atmosphere and heat to 100 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The reaction is typically complete within 4-6 hours.

-

Quenching and Extraction: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into 200 mL of cold deionized water and transfer it to a separatory funnel. Extract the aqueous layer three times with 75 mL of ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL) to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc). Combine the fractions containing the desired product and remove the solvent in vacuo to yield 1-(3-Methyl-4-nitrophenyl)piperazine as a solid.

Structural Characterization

Post-synthesis, rigorous characterization is mandatory to confirm the identity and purity of the final compound. A combination of spectroscopic techniques is employed for this purpose. While experimental data for this specific molecule is not widely published, the expected spectral features can be reliably predicted based on its structure and data from close analogs.[3][4]

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Three distinct signals in the aromatic region (~7.0-8.0 ppm). A doublet for the proton ortho to the nitro group, a doublet for the proton ortho to the piperazine, and a doublet of doublets for the proton between the methyl and piperazine groups. Piperazine Protons: Two broad multiplets (~2.6 ppm and ~3.3 ppm) corresponding to the four axial and four equatorial protons of the piperazine ring. Methyl Protons: A singlet at ~2.4 ppm (phenyl-CH₃) and another singlet at ~2.3 ppm (N-CH₃). |

| ¹³C NMR | Signals for six unique aromatic carbons, with the carbon bearing the nitro group being the most downfield (~150-155 ppm). Signals for the piperazine ring carbons (~45-55 ppm) and the two methyl group carbons (~15-20 ppm). |

| FT-IR | Characteristic strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. C-N stretching vibrations for the aromatic amine and aliphatic amine functionalities. Aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching just below 3000 cm⁻¹. |

| Mass Spec (ESI-MS) | A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z = 236.28. |

Applications in Drug Discovery and Medicinal Chemistry

The nitrophenylpiperazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds across various therapeutic areas.[5][6] 1-(3-Methyl-4-nitrophenyl)piperazine serves as a versatile intermediate for the synthesis of more complex drug candidates.

-

Kinase Inhibitor Synthesis: Phenylpiperazine derivatives are core components of many small-molecule kinase inhibitors used in oncology. The piperazine moiety often serves as a linker that projects other pharmacophoric elements into the ATP-binding pocket of the target kinase. This specific compound has been used as a reagent in the preparation of inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR).[7]

-

Synthetic Handle for Further Functionalization: The nitro group is a valuable synthetic handle. It can be readily reduced to an aniline (-NH₂) group under standard conditions (e.g., H₂, Pd/C; or SnCl₂). This resulting amine provides a reactive site for further elaboration, such as amide bond formation, sulfonamide synthesis, or urea formation, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

CNS-Active Agents: The piperazine ring is a common feature in agents targeting the central nervous system (CNS), including antipsychotics and antidepressants. The physicochemical properties imparted by the piperazine ring can improve aqueous solubility and allow for salt formation, which are desirable attributes for drug candidates.[8]

Safety and Handling

As a nitroaromatic compound, 1-(3-Methyl-4-nitrophenyl)piperazine should be handled with appropriate care in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Inhalation/Contact: Avoid inhalation of dust and prevent contact with skin and eyes.

-

Storage: Store in a cool, dry place away from strong oxidizing agents.

Conclusion

1-(3-Methyl-4-nitrophenyl)piperazine is a well-defined chemical intermediate with significant value in the field of drug discovery. Its straightforward synthesis via nucleophilic aromatic substitution, coupled with its potential for diverse chemical modifications, makes it a strategic building block for accessing novel and complex molecular architectures. A thorough understanding of its synthesis, characterization, and chemical reactivity is essential for scientists leveraging this scaffold to develop next-generation therapeutics.

References

-

PubChem. 1-Methyl-4-(4-nitrophenyl)piperazine. National Center for Biotechnology Information. Available from: [Link]

-

Wikipedia. para-Nitrophenylpiperazine. Available from: [Link]

-

ChemBK. 1-methyl-4-(4-nitrophenyl)piperazine. Available from: [Link]

-

Appchem. Piperazine, 1-methyl-4-(3-methyl-4-nitrophenyl)-. Available from: [Link]

-

NIST WebBook. 1-(4-Nitrophenyl)piperazine. National Institute of Standards and Technology. Available from: [Link]

-

CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-(3-Nitrophenyl)piperazine Hydrochloride in Modern Pharmaceutical Synthesis. Available from: [Link]

-

PubChemLite. 1-[(3-nitrophenyl)methyl]-4-phenylpiperazine (C17H19N3O2). Available from: [Link]

-

International Union of Crystallography. Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine. Available from: [Link]

-

SciSpace. 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. Available from: [Link]

-

ResearchGate. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Available from: [Link]

-

NIST WebBook. 1-(4-Nitrophenyl)piperazine IR Spectrum. National Institute of Standards and Technology. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]

-

BMC Chemistry. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. PubMed Central. Available from: [Link]

-

ResearchGate. Synthesis of compounds starting from 4-nitrophenyl piperazine. Available from: [Link]

-

Molecules. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available from: [Link]

Sources

- 1. 1-Methyl-4-(3-Methyl-4-nitrophenyl)piperazine | 16154-61-3 [chemicalbook.com]

- 2. appchemical.com [appchemical.com]

- 3. 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

- 4. scispace.com [scispace.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE | 16155-03-6 [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

Spectroscopic data for 1-(3-Methyl-4-nitrophenyl)piperazine

An In-depth Technical Guide to the Spectroscopic Profile of 1-(3-Methyl-4-nitrophenyl)piperazine

Authored by a Senior Application Scientist

Foreword: The comprehensive spectroscopic characterization of novel chemical entities is a cornerstone of modern drug discovery and development. It provides irrefutable evidence of molecular structure, purity, and stability, forming the bedrock upon which all subsequent biological and pharmacological investigations are built. This guide focuses on 1-(3-Methyl-4-nitrophenyl)piperazine, a compound of interest as a potential synthetic intermediate in medicinal chemistry.

While direct, published experimental spectra for this specific molecule are not widely available in public-domain databases, this document leverages a predictive and comparative approach. By synthesizing empirical data from closely related structural analogs and applying first-principles of spectroscopic theory, we can construct a highly accurate and reliable predicted spectroscopic profile. This methodology mirrors the deductive reasoning employed by analytical scientists when encountering a novel compound, transforming a data gap into an opportunity for expert analysis.

Molecular Structure and Key Features

1-(3-Methyl-4-nitrophenyl)piperazine possesses a disubstituted nitroaromatic ring linked to a piperazine moiety. The electronic properties of the aromatic ring are significantly influenced by the interplay between the electron-donating methyl group (-CH₃) and the strongly electron-withdrawing nitro group (-NO₂). This substitution pattern is critical as it dictates the chemical environment of each atom and, consequently, its signature in various spectroscopic analyses.

Caption: Predicted ESI-MS fragmentation pathway.

-

Fragment A (m/z 179.11): Loss of an ethylamine fragment from the piperazine ring.

-

Fragment B (m/z 151.08): Loss of the nitro group (NO₂) from the aromatic ring.

-

Fragment C (m/z 135.08): Cleavage within the piperazine ring can lead to a stable cation containing the substituted aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrations.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3350 - 3250 (broad) | N-H Stretch | Secondary Amine (Piperazine) |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2950 - 2800 | C-H Stretch | Aliphatic (Piperazine & Methyl) |

| 1610, 1580, 1480 | C=C Stretch | Aromatic Ring |

| 1520 - 1490 (strong) | N-O Asymmetric Stretch | Nitro Group |

| 1350 - 1320 (strong) | N-O Symmetric Stretch | Nitro Group |

| 1250 - 1180 | C-N Stretch | Aryl-Amine |

| 850 - 800 | C-H Bend (out-of-plane) | Substituted Aromatic |

The two strong absorption bands for the nitro group are highly characteristic and would be a key diagnostic feature in the IR spectrum. [1][2]

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, primarily related to conjugated systems and chromophores.

-

Chromophore: The primary chromophore is the nitrophenyl moiety.

-

Predicted λ_max: A strong absorption band (π → π* transition) is expected in the range of 270-320 nm . The exact position will be influenced by the combined electronic effects of the methyl and piperazine substituents on the nitroaromatic system. The presence of the electron-donating groups may cause a slight red shift (bathochromic shift) compared to nitrobenzene itself.

Standard Experimental Protocols

To ensure the generation of high-quality, reproducible data, standardized analytical procedures must be followed.

General Analytical Workflow

Caption: Standard workflow for spectroscopic analysis.

-

NMR Spectroscopy Protocol:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Acquire a ¹H spectrum using a 400 MHz or higher field spectrometer.

-

Acquire a broadband proton-decoupled ¹³C spectrum.

-

If necessary, perform 2D experiments like COSY and HSQC to confirm proton-proton and proton-carbon correlations.

-

Process the data (Fourier transform, phase correction, baseline correction) and integrate the signals.

-

-

Mass Spectrometry (ESI) Protocol:

-

Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent like methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Infuse the sample into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

-

Perform a product ion scan (MS/MS) on the [M+H]⁺ ion to obtain fragmentation data.

-

-

IR Spectroscopy (ATR) Protocol:

-

Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean by taking a background scan.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans, over the range of 4000-400 cm⁻¹.

-

Clean the crystal thoroughly after analysis.

-

Conclusion

This guide presents a detailed, predictive spectroscopic profile for 1-(3-Methyl-4-nitrophenyl)piperazine. By leveraging established principles of spectroscopy and comparative data from structural analogs, we have constructed a robust analytical framework for this molecule. The predicted chemical shifts, mass-to-charge ratios, and vibrational frequencies detailed herein provide a reliable benchmark for researchers. Experimental verification using the standardized protocols described is the final, essential step to confirm this structural hypothesis and will empower the confident use of this compound in further research and development endeavors.

References

-

Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

-

SpectraBase. Piperazine, 1-methyl-4-[(3-nitrophenyl)sulfonyl]-. [Link]

-

PubChem. 1-Methyl-4-(4-nitrophenyl)piperazine | C11H15N3O2 | CID 2825198. [Link]

-

PubChem. 1-(4-Nitrophenyl)piperazine | C10H13N3O2 | CID 80447. [Link]

-

PubChemLite. 1-[(3-nitrophenyl)methyl]-4-phenylpiperazine (C17H19N3O2). [Link]

-

NIST WebBook. 1-(4-Nitrophenyl)piperazine. [Link]

-

NIST WebBook. Piperazine, 1-methyl-4-nitroso-. [Link]

-

Chemsrc. CAS#:1059705-52-0 | 1-(3-chloro-4-nitrophenyl)-4-methylpiperazine. [Link]

-

SpectraBase. 1-iso-Propyl-4-(4-nitrophenyl)piperazine. [Link]

-

SpectraBase. piperazine, 1-[(2-methylphenyl)methyl]-4-[(3-nitrophenyl)sulfonyl]-. [Link]

-

SciSpace. 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. [Link]

-

PubMed Central. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. [Link]

-

NIST WebBook. 1-(4-Nitrophenyl)piperazine. [Link]

-

ResearchGate. Synthesis of 4-nitrophenyl piperazine derivatives 4a–m. [Link]

-

PubMed. The analysis and source of 1-diphenylmethyl-4-nitrosopiperazine in 1-diphenylmethyl-4-[(6-methyl-2-pyridyl) methyleneamino]piperazine: a case history. [Link]

-

CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]

-

ResearchGate. (A) UV-vis spectra of piperidine (0.04 M) with 1 in [Bmim]PF 6 . The.... [Link]

-

NIST WebBook. Piperazine, 1-methyl-. [Link]

-

SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]

-

SpectraBase. 1-Methyl-4-nitroso-piperazine. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Characterization of 1-(3-Methyl-4-nitrophenyl)piperazine

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(3-Methyl-4-nitrophenyl)piperazine, a notable compound in the landscape of medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in drug development, this document delves into the methodologies for its characterization, offering both theoretical grounding and practical, field-proven insights.

Molecular Identity and Physicochemical Profile

1-(3-Methyl-4-nitrophenyl)piperazine is a substituted piperazine derivative. The presence of the nitrophenyl group, a well-known chromophore, and the piperazine moiety, a common pharmacophore, makes this compound and its isomers significant in synthetic chemistry.

Structural and Physical Properties

While specific experimental data on the physical appearance of 1-(3-Methyl-4-nitrophenyl)piperazine is not extensively documented in publicly available literature, we can infer its likely characteristics based on its chemical structure and data from its close isomers. The related compound, 1-methyl-4-(4-nitrophenyl)piperazine, is described as an orange to red solid. The nitroaromatic system is responsible for this coloration. Therefore, it is scientifically reasonable to predict that 1-(3-Methyl-4-nitrophenyl)piperazine presents as a yellow to orange solid at standard temperature and pressure.

A summary of its key physicochemical properties is presented below:

| Property | Value | Source(s) |

| CAS Number | 16154-61-3 | [1][2] |

| Molecular Formula | C₁₂H₁₇N₃O₂ | [1] |

| Molecular Weight | 235.28 g/mol | [1][3] |

| Predicted Appearance | Yellow to Orange Solid | Inferred |

| Purity (Typical) | ≥95% | [4] |

| InChI Key | YVVZWEJZESFFDB-UHFFFAOYSA-N | [4] |

Molecular Structure Diagram

The structural formula of 1-(3-Methyl-4-nitrophenyl)piperazine is crucial for understanding its chemical reactivity and steric properties.

Caption: 2D structure of 1-(3-Methyl-4-nitrophenyl)piperazine.

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of 1-(3-Methyl-4-nitrophenyl)piperazine. The logical flow of analysis ensures that each piece of data corroborates the others, providing a self-validating system of characterization.

Caption: Standard workflow for the characterization of a synthetic compound.

Spectroscopic Methods for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. For 1-(3-Methyl-4-nitrophenyl)piperazine, both ¹H and ¹³C NMR would be required.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl group on the phenyl ring, the four methylene groups of the piperazine ring, and the N-methyl group. The splitting patterns and chemical shifts of the aromatic protons would be key to confirming the 1,3,4-substitution pattern on the phenyl ring.

-

¹³C NMR: The carbon NMR spectrum would corroborate the structure by showing the correct number of unique carbon environments.

Mass spectrometry is used to determine the molecular weight and can provide fragmentation data that supports the proposed structure. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. For a related isomer, 1-methyl-4-(4-nitrophenyl)piperazine, the calculated m/z for [M+H]⁺ is 222.1, with a found value of 221.4, which is consistent with its structure. A similar result would be expected for the target compound, adjusted for its different molecular formula.

IR spectroscopy is used to identify the presence of key functional groups. For this molecule, characteristic peaks would include:

-

Aromatic C-H stretching: ~3000-3100 cm⁻¹

-

Aliphatic C-H stretching: ~2800-3000 cm⁻¹

-

Asymmetric and symmetric NO₂ stretching: Strong bands typically around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

-

C-N stretching: ~1200-1350 cm⁻¹

Chromatographic Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS), is the standard for determining the purity of a compound. A successful separation would show a major peak corresponding to the product, and the area of this peak relative to the total peak area would determine the purity, which is typically expected to be ≥95% for research-grade chemicals.[4]

Experimental Protocols

The following are standardized protocols for the characterization of a novel batch of 1-(3-Methyl-4-nitrophenyl)piperazine.

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Analysis: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the signals in the ¹H spectrum.

Protocol: Mass Spectrometry Analysis (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-

LC Method:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

-

MS Method:

-

Ionization Mode: Positive ESI.

-

Scan Range: m/z 100-500.

-

-

Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺ and confirm its m/z matches the calculated value for C₁₂H₁₇N₃O₂.

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for 1-(3-Methyl-4-nitrophenyl)piperazine is not widely available, safety precautions can be established based on data for structurally similar nitrophenylpiperazine compounds.[5][6][7]

-

Hazard Identification: Assumed to be harmful if swallowed, inhaled, or in contact with skin. It is expected to be an irritant to the eyes, skin, and respiratory system.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear nitrile gloves and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.

-

-

Handling: Avoid creating dust. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

1-(3-Methyl-4-nitrophenyl)piperazine is a compound of interest whose complete physicochemical profile relies on a systematic and multi-faceted analytical approach. While its exact physical appearance is not explicitly detailed in the literature, a scientifically-backed inference points towards a colored solid. The definitive characterization of this, and any synthetic compound, rests on the rigorous application of spectroscopic and chromatographic techniques as outlined in this guide. Adherence to these methodologies ensures the integrity of research and development activities, providing the trustworthiness and accuracy required in the scientific field.

References

-

Appchem. (n.d.). Piperazine, 1-methyl-4-(3-methyl-4-nitrophenyl)- | 16154-61-3. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(4-Nitrophenyl)Piperazine, 98%. Retrieved from [Link]

-

abcr Gute Chemie. (n.d.). AB418791 | CAS 16154-61-3. Retrieved from [Link]

Sources

- 1. appchemical.com [appchemical.com]

- 2. 1-Methyl-4-(3-Methyl-4-nitrophenyl)piperazine | 16154-61-3 [chemicalbook.com]

- 3. AB418791 | CAS 16154-61-3 – abcr Gute Chemie [abcr.com]

- 4. 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine | 16154-61-3 [sigmaaldrich.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

A Technical Guide to the Research Potential of 1-(3-Methyl-4-nitrophenyl)piperazine: A Privileged Scaffold for Novel Therapeutics

Introduction: Unlocking the Potential of a Versatile Chemical Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple, diverse biological targets. The arylpiperazine moiety is a quintessential example, forming the core of numerous approved drugs for neurological disorders.[1][2] Its unique combination of a basic piperazine nitrogen and a variable aromatic ring allows for fine-tuning of pharmacological properties. This guide focuses on a specific, yet underexplored, derivative: 1-(3-Methyl-4-nitrophenyl)piperazine .

The introduction of a nitroaromatic group, particularly in conjunction with a methyl substituent, imparts distinct electronic and steric properties that suggest a fascinating divergence from traditional CNS-focused arylpiperazines. This document serves as a technical primer for researchers, scientists, and drug development professionals, outlining the hypothesized biological activities of this compound and providing robust, actionable experimental workflows to investigate its potential in two key areas: Neuropharmacology and Oncology/Antimicrobial Chemotherapy . We will explore the causality behind these hypotheses, grounded in the established pharmacology of its constituent chemical motifs.

Section 1: Physicochemical Profile and Synthesis Strategy

Before delving into biological applications, a foundational understanding of the molecule's properties and a reliable synthetic route are paramount.

Molecular Characteristics

| Property | Value | Source/Method |

| CAS Number | 16154-61-3 | Chemical Abstract Service[3] |

| Molecular Formula | C₁₁H₁₅N₃O₂ | PubChem CID 2825198 |

| Molecular Weight | 221.26 g/mol | PubChem CID 2825198 |

| Predicted LogP | 1.7 | PubChem CID 2825198 |

| Structure | ||

| Source: PubChem |

Rationale for Synthesis: A Tale of Two Methods

The synthesis of 1-arylpiperazines can be approached via several established methods. The choice of method depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. We propose two primary, well-validated routes.

Method A: Nucleophilic Aromatic Substitution (SNAr)

This is the most direct and classical approach. The strong electron-withdrawing effect of the nitro group activates the aromatic ring for nucleophilic attack.[4]

-

Causality: The nitro group, positioned para to the leaving group (a halogen), powerfully delocalizes the negative charge of the intermediate Meisenheimer complex, dramatically lowering the activation energy for the substitution reaction.[4] The ortho-methyl group provides a minor steric hindrance but does not significantly impede the reaction.

Method B: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction offers a more modern and often milder alternative, particularly for less activated aryl halides.[5][6]

-

Causality: This reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination and reductive elimination to form the C-N bond.[5] It offers excellent functional group tolerance and is a cornerstone of modern medicinal chemistry for synthesizing aryl amines.[7][8]

Detailed Experimental Protocol: Synthesis via SNAr

This protocol describes a robust, scalable synthesis of the title compound.

Objective: To synthesize 1-(3-Methyl-4-nitrophenyl)piperazine from 4-chloro-2-methyl-1-nitrobenzene and piperazine.

Materials:

-

4-Chloro-2-methyl-1-nitrobenzene

-

Piperazine (anhydrous)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add 4-chloro-2-methyl-1-nitrobenzene (1.0 eq), piperazine (2.0 eq), and potassium carbonate (2.5 eq).

-

Add anhydrous DMF to the flask to create a solution with a concentration of ~0.5 M with respect to the starting aryl halide.

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 1-(3-Methyl-4-nitrophenyl)piperazine as a solid.

Section 2: Hypothesized Biological Targets & Research Applications

The unique hybrid structure of 1-(3-Methyl-4-nitrophenyl)piperazine suggests two distinct and compelling avenues for research.

Application I: Modulator of Serotonergic & Dopaminergic Systems

The arylpiperazine scaffold is a well-established pharmacophore for G-protein coupled receptors (GPCRs) in the central nervous system (CNS), particularly serotonin (5-HT) and dopamine (D) receptors.[1][9][10] Drugs like aripiprazole and buspirone highlight the therapeutic success of targeting these systems with arylpiperazine derivatives.[9][11]

-

Scientific Rationale: The nitrogen atom of the piperazine ring is believed to form a key ionic interaction with a conserved aspartate residue in the transmembrane domain of these monoamine receptors. The aromatic ring engages in hydrophobic and aromatic interactions within the binding pocket. Variations on this ring, such as the 3-methyl-4-nitrophenyl group, can modulate receptor subtype selectivity and functional activity (agonist, antagonist, or partial agonist).[11][12] Therefore, 1-(3-Methyl-4-nitrophenyl)piperazine is a prime candidate for screening as a novel CNS-active agent.

Application II: Hypoxia-Activated Prodrug or Antimicrobial Agent

The 4-nitrophenyl moiety is a classic "bioreductive" trigger.[13][14] In low-oxygen (hypoxic) environments, such as those found in solid tumors or anaerobic microbial infections, the nitro group can be enzymatically reduced by nitroreductases.[15][16]

-

Scientific Rationale: This reduction process generates reactive intermediates, such as nitroso and hydroxylamine species, which are highly cytotoxic.[17][18][19] This principle is the foundation for hypoxia-activated prodrugs (HAPs) in cancer therapy, which selectively target tumor cells while sparing healthy, well-oxygenated tissues.[13][15][20] Similarly, this mechanism is exploited by nitroaromatic antimicrobial drugs like metronidazole to kill anaerobic bacteria and parasites.[17][18][21] The presence of the 4-nitro group makes 1-(3-Methyl-4-nitrophenyl)piperazine a strong candidate for investigation in these contexts.

Section 3: Proposed Experimental Workflows for Target Validation

To translate these hypotheses into actionable research, we propose the following detailed workflows.

Workflow 1: CNS Receptor Profiling